2-Bromo-3-chloro-6-hydroxybenzoic acid
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Overview
Description
“2-Bromo-3-chloro-6-hydroxybenzoic acid” is a chemical compound with the molecular formula C7H4BrClO3 and a molecular weight of 251.46 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12)
. This indicates that the compound has a bromine atom at the 2nd position, a chlorine atom at the 3rd position, and a hydroxy group at the 6th position on the benzoic acid ring .
Physical and Chemical Properties Analysis
“this compound” is a solid substance at ambient temperature . It has a molecular weight of 251.46 .
Scientific Research Applications
Environmental Degradation by Microorganisms
A strain of Pseudomonas aeruginosa capable of degrading halogenated benzoic acids, including compounds structurally related to 2-Bromo-3-chloro-6-hydroxybenzoic acid, has been identified. This organism degrades various halobenzoates, suggesting potential environmental applications for bioremediation of halogenated aromatic compounds (Higson & Focht, 1990).
Organic Synthesis and Chemical Reactivity
Research demonstrates the reactivity of halobenzoic acids in organic synthesis. For instance, ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides leads to the formation of 2-substituted-3-chloro/bromobenzoic acids, highlighting methods for the selective functionalization of halobenzoic acids, which could be applicable to the synthesis or modification of this compound (Gohier & Mortier, 2003).
Formation and Identification of Disinfection Byproducts
Studies on brominated disinfection byproducts (Br-DBPs) in water treatment processes have identified new polar Br-DBPs, including compounds with structural similarities to this compound. This research is crucial for understanding the formation, behavior, and potential health effects of Br-DBPs in chlorinated drinking water (Zhai & Zhang, 2011).
Analytical Chemistry and Environmental Monitoring
The study of halogenated aromatic compounds in chlorinated water samples has led to the identification of various reaction by-products, including chloro- and bromo-parabens. This research provides insight into the chemical transformations of halogenated compounds in water and their potential environmental impacts, relevant to substances like this compound (Canosa et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-bromo-3-chloro-6-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHGHHCQMVQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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